molecular formula C12H11N3O2 B8502237 Methyl 3-(6-aminopyridazin-3-yl)benzoate

Methyl 3-(6-aminopyridazin-3-yl)benzoate

Cat. No.: B8502237
M. Wt: 229.23 g/mol
InChI Key: UWLIUEZJHHTUOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(6-aminopyridazin-3-yl)benzoate is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 3-(6-aminopyridazin-3-yl)benzoate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-3-8(7-9)10-5-6-11(13)15-14-10/h2-7H,1H3,(H2,13,15)

InChI Key

UWLIUEZJHHTUOM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=NN=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-chloropyridazin-3-amine (5 g, 38.6 mmol), methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (15.2 g, 58 mmol), Pd2(dba)3 (2.22 g, 3.86 mmol), X-phos (7.35 g, 15.44 mmol) and Na2CO3 (12.3 g, 115.8 mmol) in dioxane (150 mL) and water (15 mL) was heated to 100° C. with stirring for 6 h under N2. The solvent was removed in vacuo and the resulting residue was purified by chromatography (silica gel, 200-300 mesh, CH2Cl2:MeOH=20:1) to give methyl 3-(6-aminopyridazin-3-yl)benzoate (7.4 g, 84%) as a white solid. LC-MS: [M+H]+, 230.1, tR=1.111 min.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
2.22 g
Type
catalyst
Reaction Step One

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